1,3,5-Trimethyl-N-(thietan-3-yl)-1H-pyrazol-4-amine
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Overview
Description
1,3,5-Trimethyl-N-(thietan-3-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a thietane ring, which is a four-membered ring containing a sulfur atom, attached to the pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-N-(thietan-3-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Thietane Ring: The thietane ring can be introduced via nucleophilic substitution reactions, where a suitable thietane precursor reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-N-(thietan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the thietane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-N-(thietan-3-yl)-1H-pyrazol-4-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: Lacks the thietane ring, making it less complex.
N-(Thietan-3-yl)-1H-pyrazol-4-amine: Lacks the methyl groups, potentially altering its reactivity and properties.
Uniqueness
1,3,5-Trimethyl-N-(thietan-3-yl)-1H-pyrazol-4-amine is unique due to the presence of both the thietane ring and the methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H15N3S |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1,3,5-trimethyl-N-(thietan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-6-9(7(2)12(3)11-6)10-8-4-13-5-8/h8,10H,4-5H2,1-3H3 |
InChI Key |
MFOGXLRBSYWJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC2CSC2 |
Origin of Product |
United States |
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